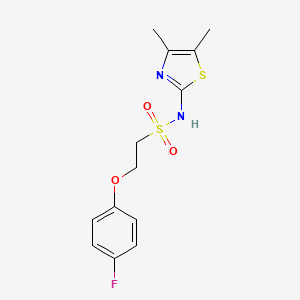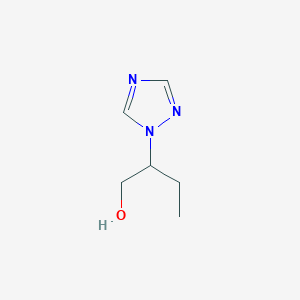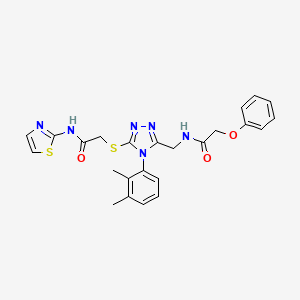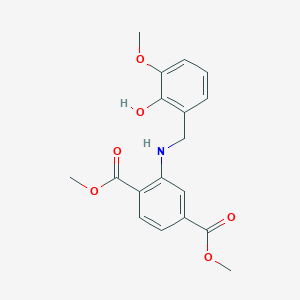
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a versatile chemical compound known for its remarkable properties in drug development and material synthesis. This compound is part of the coumarin family, which is renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
The synthesis of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate in the presence of piperidine as a base catalyst under fusion conditions. This reaction yields ethyl 8-methoxycoumarin-3-carboxylate, which is then further reacted with N-cyclohexyl-N-ethylamine to produce the desired compound .
Chemical Reactions Analysis
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant antiproliferative activity against liver cancer cells, making it a potential candidate for anticancer drug development.
Medicine: Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 proteins highlights its potential as a therapeutic agent for hepatocellular carcinoma.
Industry: The compound’s unique properties make it valuable in material synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves targeting specific molecular pathways. It has been shown to induce cell cycle arrest during the G1/S phase and trigger apoptosis in liver cancer cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases. The compound activates caspase-3/7 proteins and substantially inhibits β-tubulin polymerization activity, leading to the disruption of microtubule dynamics and subsequent cell death .
Comparison with Similar Compounds
N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin-based compounds, such as:
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides: These compounds also exhibit potent anticancer activity but may target different molecular pathways.
8-methoxycoumarin-3-carboxamide analogues: These analogues have been shown to have varying degrees of antiproliferative activity against different cancer cell lines.
The uniqueness of this compound lies in its specific molecular structure, which confers its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-20(14-9-5-4-6-10-14)18(21)15-12-13-8-7-11-16(23-2)17(13)24-19(15)22/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJCVRDHUVZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2735715.png)
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)
![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B2735717.png)


![4-[(2,6-Dimethylphenyl)methyl]piperidine hydrochloride](/img/structure/B2735724.png)

![2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-[(3-hydroxypropyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2735726.png)


![3-(4-amino-3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2735732.png)

![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2735735.png)
